2-(2-Bromoethyl)benzaldehyde

Heterocyclic Synthesis Isochroman Nucleophilic Substitution

2-(2-Bromoethyl)benzaldehyde (CAS 22901-09-3) is an ortho-substituted aromatic aldehyde with the molecular formula C9H9BrO and a molecular weight of 213.07 g/mol. It features a benzaldehyde core bearing a 2-bromoethyl group at the ortho-position, providing a bifunctional scaffold that combines an electrophilic aldehyde with an alkyl bromide leaving group.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 22901-09-3
Cat. No. B1278586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)benzaldehyde
CAS22901-09-3
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCBr)C=O
InChIInChI=1S/C9H9BrO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5-6H2
InChIKeyPHDOYZATHWYOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromoethyl)benzaldehyde (CAS 22901-09-3): A Bifunctional Ortho-Substituted Aromatic Aldehyde for Heterocyclic Synthesis


2-(2-Bromoethyl)benzaldehyde (CAS 22901-09-3) is an ortho-substituted aromatic aldehyde with the molecular formula C9H9BrO and a molecular weight of 213.07 g/mol . It features a benzaldehyde core bearing a 2-bromoethyl group at the ortho-position, providing a bifunctional scaffold that combines an electrophilic aldehyde with an alkyl bromide leaving group [1]. This structural arrangement enables distinctive reactivity in nucleophilic substitution, intramolecular cyclization, and transition-metal-catalyzed cross-coupling reactions, establishing it as a versatile building block for the synthesis of heterocyclic frameworks, including isochromans, isoquinolines, and dopamine receptor ligands [2].

Why 2-(2-Bromoethyl)benzaldehyde (CAS 22901-09-3) Cannot Be Readily Substituted by Generic Analogs


The ortho-substitution pattern of 2-(2-bromoethyl)benzaldehyde distinguishes it from other aromatic aldehydes by enabling unique intramolecular cyclization pathways that are inaccessible to para- or meta-substituted analogs. For example, 4-(2-bromoethyl)benzaldehyde lacks the proximal spatial arrangement required for facile heterocycle formation via intramolecular nucleophilic attack [1]. Furthermore, the bromoethyl group confers superior leaving group reactivity compared to chloroethyl analogs, as demonstrated by the significantly higher reaction yields and shorter reaction times observed in nucleophilic substitution and cyclization reactions under identical conditions [2]. Generic aldehyde building blocks lacking this specific ortho-bromoethyl motif cannot replicate the intramolecular cyclization efficiency or the product selectivity achieved with this compound, making direct substitution in established synthetic protocols unreliable without extensive re-optimization .

Quantitative Evidence Differentiating 2-(2-Bromoethyl)benzaldehyde (CAS 22901-09-3) from Analogs


Synthetic Efficiency in Isochroman Formation: Higher Yield Under Milder Conditions

2-(2-Bromoethyl)benzaldehyde enables the synthesis of 1-amino isochromans in good to excellent yields (typically 70-85%) under catalyst-free conditions in acetic acid at reflux, whereas attempts with the corresponding chloroethyl analog require harsher conditions or catalysts to achieve comparable conversion, and the para-bromoethyl isomer fails to cyclize efficiently due to unfavorable spatial geometry [1]. The ortho-substitution pattern is critical for intramolecular nucleophilic attack by the amine on the alkyl bromide, forming the isochroman ring in a single step.

Heterocyclic Synthesis Isochroman Nucleophilic Substitution

Dopamine D1 Receptor Binding Affinity of Derived Heterocycles

Derivatives of 2-(2-bromoethyl)benzaldehyde, specifically the imidazo[4',5':3,4]pyrido[2,1-a]isoquinoline scaffold synthesized via Pictet-Spengler condensation with histamine, exhibit measurable affinity for dopamine D1 receptors. Radioligand binding assays reveal a Ki value of approximately 1.5 μM for the moderately constrained benzazecine derivative 3 at the D1 receptor, whereas the tetracyclic precursor 4 shows no detectable binding (Ki > 10 μM) [1]. This contrasts with structurally similar indolo-benzazecine LE300, which displays higher D1 affinity (Ki ~ 0.1 μM) but lacks the histamine-derived imidazole moiety present in compounds derived from 2-(2-bromoethyl)benzaldehyde.

Medicinal Chemistry Dopamine Receptor Structure-Activity Relationship

Antimicrobial Activity of Derived 1-Amino Isochromans Against Gram-Positive and Gram-Negative Bacteria

1-Amino isochromans synthesized from 2-(2-bromoethyl)benzaldehyde demonstrate potent in vitro antimicrobial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacterial strains [1]. The most active compounds (3e, 3n, 3m, 3l, 3k, 3j, and 3b) exhibit minimum inhibitory concentrations (MICs) in the range of 8-32 μg/mL, which is comparable to or better than the reference antibiotic ampicillin (MIC 16-64 μg/mL) against the same panel [2]. In contrast, isochroman derivatives synthesized from para-substituted benzaldehyde analogs show reduced activity, with MICs typically >64 μg/mL, underscoring the importance of the ortho-substitution pattern for antibacterial potency.

Antimicrobial Antibacterial Structure-Activity Relationship

Preferred Application Scenarios for 2-(2-Bromoethyl)benzaldehyde (CAS 22901-09-3) Based on Verified Evidence


Synthesis of 1-Amino Isochromans with Antimicrobial Activity

This compound is optimally employed in the catalyst-free, one-pot synthesis of 1-amino isochromans via reaction with aryl or heteroaryl amines in acetic acid under reflux. The ortho-bromoethyl group ensures efficient intramolecular cyclization, yielding products with potent antimicrobial activity (MIC 8-32 μg/mL against S. aureus and E. coli) [1]. Researchers seeking to generate focused libraries of antibacterial isochromans should prioritize this building block over para- or meta-substituted analogs, which show significantly reduced cyclization efficiency and antimicrobial potency.

Construction of Imidazo-Annulated Heterocycles as Dopamine Receptor Ligands

The Pictet-Spengler condensation of 2-(2-bromoethyl)benzaldehyde with histamine provides access to imidazo[4',5':3,4]pyrido[2,1-a]isoquinoline scaffolds that exhibit measurable dopamine D1 receptor affinity (Ki ~ 1.5 μM) [2]. This application scenario is particularly valuable for medicinal chemists exploring novel dopamine receptor antagonists with distinct imidazole-containing topologies. The compound's ortho-substitution pattern is essential for achieving the constrained heterocyclic framework required for receptor binding.

Palladium-Catalyzed Cross-Coupling for Alkyl-Aryl Ketone Synthesis

The alkyl bromide moiety of 2-(2-bromoethyl)benzaldehyde serves as an effective electrophilic partner in palladium-catalyzed cross-coupling reactions with aldehydes, enabling the synthesis of alkyl aryl ketones in moderate to excellent yields [3]. This reactivity is leveraged in industrial settings for the preparation of fine chemical intermediates and pharmaceutical building blocks. The bromine leaving group provides superior reactivity compared to chloro or mesylate analogs, reducing catalyst loading and reaction times.

Synthesis of Tetrahydroisoquinoline Phosphonates for Medicinal Chemistry

2-(2-Bromoethyl)benzaldehyde is a key starting material for the preparation of 1,2,3,4-tetrahydroisoquinoline-1-phosphonate derivatives via reaction with appropriate nucleophiles [4]. These phosphonate-containing heterocycles are of interest as enzyme inhibitors and prodrugs. The compound's bifunctional nature allows sequential functionalization: initial nucleophilic substitution at the alkyl bromide followed by aldehyde manipulation, enabling modular synthesis of diverse analogs.

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